molecular formula C8H14N2O2 B13573464 4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B13573464
M. Wt: 170.21 g/mol
InChI Key: NGDKXBFBGOPFLO-UHFFFAOYSA-N
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Description

4-Methyl-1-oxa-3,8-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes an oxazolidinone ring fused with a diazaspirodecane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-diaminopropane with ethyl chloroformate, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
  • 8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Uniqueness

4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C8H14N2O2/c1-6-8(12-7(11)10-6)2-4-9-5-3-8/h6,9H,2-5H2,1H3,(H,10,11)

InChI Key

NGDKXBFBGOPFLO-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCNCC2)OC(=O)N1

Origin of Product

United States

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